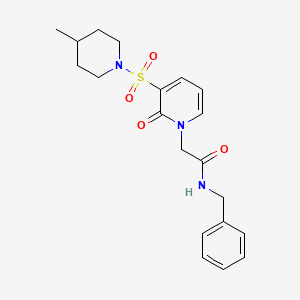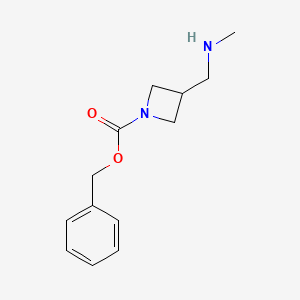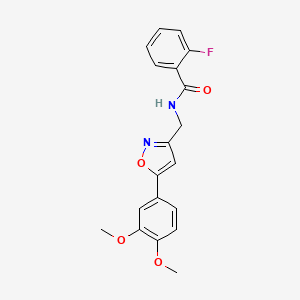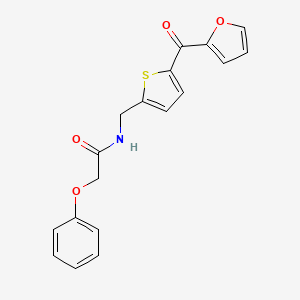
5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including the formation of esters, acylation, and various condensation reactions. For example, the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, carrying as 2-substituent a polar group, is described along with their transformation into the corresponding carboxylic acids through alkaline hydrolysis followed by acidification (Mosti et al., 1992). Another example includes the synthesis of 7-ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid, an analog of nalidixic acid, from commercially available 4-methylpyridine (Bacon & Daum, 1991).
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using various spectroscopic techniques, including FT-IR, NMR, and UV, along with quantum chemical methods. These analyses provide insights into the molecular electrostatic potential, intermolecular interactions, and thermodynamic parameters, among other properties (Devi, Bishnoi, & Fatma, 2020).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives often include condensations, acylations, and transformations into various functionalized molecules. For instance, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared via a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid (Lichitsky et al., 2010).
科学的研究の応用
Role in Plant Defense Mechanisms
Recent studies have highlighted the significance of Pyrroline-5-carboxylate (P5C), a compound related to the metabolic pathways involving pyrrolidine derivatives like 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid, in plant defense. P5C, an intermediate in proline biosynthesis and catabolism, plays a crucial role in plants, especially under conditions of pathogen infection and abiotic stress. Research indicates that P5C synthesized in mitochondria contributes to resistance against pathogens through R-gene-mediated and non-host resistance mechanisms. This involves the activation of the salicylic acid-dependent pathway, reactive oxygen species (ROS) production, and hypersensitive response (HR)-associated cell death, suggesting a complex regulation of P5C levels in plant cells during pathogen infection (Qamar, Mysore, & Senthil-Kumar, 2015).
Tautomerism and Molecular Interactions
The study of tautomeric equilibria, particularly in nucleic acid bases, provides insights into the molecular interactions that could affect the stability and behavior of related compounds such as 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid. The research explores how environmental interactions influence the tautomeric stability of nucleic acid bases, offering a broader understanding of molecular behavior that could be applicable to studying the stability and interactions of pyrrolidine derivatives (Person et al., 1989).
Synthesis and Applications of Pyrano[2,3-d]pyrimidine Scaffolds
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, closely related to the structural framework of 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid, has been extensively researched for its medicinal and pharmaceutical significance. This review covers synthetic pathways and the application of hybrid catalysts in developing these scaffolds, highlighting the role of such compounds in advancing the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Enzymatic Decarboxylation Catalysis
Enzymatic decarboxylation, involving compounds similar to 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid, plays a significant role in various biochemical processes. This review compares decarboxylases acting on different substrates, providing insights into the mechanisms underlying enzymatic decarboxylation and highlighting its importance in biochemical pathways and potential therapeutic applications (Jordan & Patel, 2013).
Safety And Hazards
特性
IUPAC Name |
5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9-4-3-8(10(13)14)11(9)6-7-2-1-5-15-7/h1-2,5,8H,3-4,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVGKGWWOCMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)




![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)
![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)

![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)